An In-Depth Technical Guide to Dicyclohexano-24-crown-8: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Dicyclohexano-24-crown-8: Chemical Properties, Structure, and Applications
Introduction: The Unique Architecture of a Versatile Macrocycle
Dicyclohexano-24-crown-8 (DCH-24-C-8) is a macrocyclic polyether, a significant member of the crown ether family. Its structure, characterized by a 24-membered ring containing eight oxygen atoms interspersed with ethylene bridges and fused to two cyclohexane rings, endows it with a remarkable ability to selectively form stable complexes with specific cations. This guide provides a comprehensive technical overview of DCH-24-C-8, delving into its intricate chemical structure and stereochemistry, detailing its physicochemical properties, outlining its synthesis and purification, and exploring its diverse applications, particularly in the realms of chemical research and its potential in drug development.
The defining feature of DCH-24-C-8, and crown ethers in general, is the pre-organized arrangement of its oxygen atoms, which creates a hydrophilic cavity within a larger hydrophobic framework. This unique topology allows it to encapsulate cations that have an ionic radius compatible with the cavity size, primarily through ion-dipole interactions. The presence of the dicyclohexano rings adds rigidity to the macrocycle and influences its solubility and complexation kinetics. This guide will explore the fundamental principles that govern the behavior of this fascinating molecule, providing researchers, scientists, and drug development professionals with a detailed understanding of its core attributes.
Chemical Structure and Stereoisomerism: A Tale of Conformations
The molecular formula of dicyclohexano-24-crown-8 is C₂₄H₄₄O₈, with a molecular weight of approximately 460.6 g/mol [1][2]. The structure consists of a 24-membered ring with eight oxygen atoms and sixteen carbon atoms, to which two cyclohexane rings are fused.
The fusion of the cyclohexane rings to the macrocyclic ether introduces stereoisomerism. The relative orientation of the two cyclohexane rings with respect to the plane of the crown ether ring gives rise to several diastereomers. The most common isomers are classified based on the cis or trans fusion of the rings and the syn or anti arrangement of the cyclohexane rings relative to each other. The primary stereoisomers include:
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Cis-syn-cis: Both cyclohexane rings are on the same side of the crown ether plane, and they are oriented towards each other.
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Cis-anti-cis: Both cyclohexane rings are on the same side of the crown ether plane, but they are oriented away from each other.
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Trans-syn-trans: The cyclohexane rings are on opposite sides of the crown ether plane and are oriented towards each other.
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Trans-anti-trans: The cyclohexane rings are on opposite sides of the crown ether plane and are oriented away from each other.
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Cis-trans: One cyclohexane ring is in a cis configuration and the other is in a trans configuration relative to the crown ether ring.
The specific stereoisomer can significantly influence the crown ether's complexation properties, including its selectivity and the stability of the resulting complexes. The separation of these isomers can be challenging but is often necessary for specific applications where a particular conformation is desired[3].
Synthesis and Purification: From Benzene Rings to Saturated Systems
The most common and efficient synthesis of dicyclohexano-24-crown-8 involves a two-step process starting from catechol.
Part 1: Synthesis of Dibenzo-24-crown-8
The precursor, dibenzo-24-crown-8, is typically synthesized via a Williamson ether synthesis. This involves the reaction of catechol with a suitable dihalo-oligo(ethylene glycol) derivative in the presence of a base.
Experimental Protocol: Synthesis of Dibenzo-24-crown-8 [4][5][6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve catechol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling solvent such as n-butanol.
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Base Addition: Gradually add a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution. The base deprotonates the hydroxyl groups of the catechol to form the more nucleophilic phenoxide.
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Addition of the Ether Linker: Slowly add 1,8-dichloro-3,6-dioxaoctane (or a similar oligoethylene glycol derivative) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain it for several hours to ensure the completion of the double etherification, leading to the formation of the dibenzo-24-crown-8 macrocycle.
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Workup and Isolation: After cooling, acidify the reaction mixture and remove the solvent under reduced pressure. The crude product can then be isolated by filtration and purified.
Part 2: Hydrogenation to Dicyclohexano-24-crown-8
The aromatic benzene rings of dibenzo-24-crown-8 are then catalytically hydrogenated to yield the saturated dicyclohexano-24-crown-8.
Experimental Protocol: Catalytic Hydrogenation [4]
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Catalyst and Solvent: In a high-pressure autoclave, charge the dibenzo-24-crown-8, a suitable solvent like n-butanol, and a hydrogenation catalyst. A common catalyst for this transformation is ruthenium on an alumina support (Ru/Al₂O₃).
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Hydrogenation: Seal the autoclave, flush it with an inert gas (e.g., nitrogen), and then pressurize it with hydrogen gas to a high pressure (e.g., 1000 psi).
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Heating and Reaction: Heat the mixture to a temperature of around 100-150 °C with vigorous stirring. The progress of the hydrogenation can be monitored by the uptake of hydrogen.
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Isolation and Purification: Once the theoretical amount of hydrogen has been consumed, cool the autoclave, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation.
Purification of Dicyclohexano-24-crown-8
The crude product from the hydrogenation is a mixture of stereoisomers. Purification is typically achieved through a combination of techniques:
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Column Chromatography: The mixture of isomers can be separated to some extent using column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).
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Recrystallization: Fractional crystallization from a suitable solvent, such as heptane or ethanol, can be employed to isolate specific isomers, as their solubilities often differ. The separation of the cis-syn-cis and cis-anti-cis diastereomers of dicyclohexano-18-crown-6 has been achieved through complexation with specific organic molecules, followed by crystallization[3]. A similar strategy could potentially be applied to the 24-crown-8 analogue.
Chemical and Physical Properties
Dicyclohexano-24-crown-8 is typically a white, crystalline solid at room temperature, although mixtures of isomers may appear as a waxy solid or a viscous oil. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₄O₈ | [1][2] |
| Molecular Weight | 460.6 g/mol | [1][2] |
| Appearance | White crystalline solid or viscous oil | General Observation |
| Melting Point | Varies with isomer mixture | |
| Boiling Point | > 230 °C at 760 mmHg | |
| Density | ~1.1 g/cm³ | |
| Solubility | Soluble in most organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of dicyclohexano-24-crown-8 and its complexes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of dicyclohexano-24-crown-8 is complex due to the presence of multiple, often overlapping, signals from the methylene protons of the crown ether ring and the protons of the cyclohexane rings. The chemical shifts of the ether protons typically appear in the range of 3.5-4.0 ppm. The signals from the cyclohexane protons are found further upfield. The complexation with a cation leads to significant changes in the chemical shifts of the protons adjacent to the oxygen atoms due to the deshielding effect of the cation.
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¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbon atoms in the crown ether ring and the cyclohexane rings. The carbons of the ethylene oxide units typically resonate around 70 ppm. The signals for the cyclohexane carbons appear at higher field. The symmetry of the specific stereoisomer will influence the number of distinct signals observed in the ¹³C NMR spectrum.
-
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Infrared (IR) Spectroscopy: The IR spectrum of dicyclohexano-24-crown-8 is dominated by strong C-O-C stretching vibrations in the region of 1100-1250 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups are observed around 2850-3000 cm⁻¹. The absence of aromatic C-H and C=C stretching bands confirms the complete hydrogenation of the dibenzo precursor.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of dicyclohexano-24-crown-8 will show the molecular ion peak (M⁺) at m/z 460. The fragmentation pattern is characterized by the successive loss of ethylene oxide units (C₂H₄O, 44 Da), leading to a series of peaks at m/z 416, 372, 328, and so on. This fragmentation pattern is a hallmark of crown ethers[5][7].
Applications in Research and Development
The unique cation-binding properties of dicyclohexano-24-crown-8 make it a valuable tool in various scientific disciplines.
Cation Complexation and Ion Separation
With its large cavity size, dicyclohexano-24-crown-8 exhibits a high affinity for larger alkali and alkaline earth metal cations, such as cesium (Cs⁺) and barium (Ba²⁺). This selectivity is crucial for applications in:
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Ion-Selective Electrodes: DCH-24-C-8 can be incorporated into polymer membranes to create ion-selective electrodes (ISEs) for the potentiometric determination of specific cations[8]. These sensors are valuable for environmental monitoring and clinical analysis.
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Solvent Extraction and Separation: DCH-24-C-8 is an effective extractant for the selective removal of metal ions from aqueous solutions into an organic phase. This has applications in hydrometallurgy and the treatment of nuclear waste, particularly for the separation of radioactive isotopes like ¹³⁷Cs.
Phase Transfer Catalysis
Dicyclohexano-24-crown-8 can act as a phase-transfer catalyst (PTC). By encapsulating a cation from an inorganic salt, it can transport the accompanying anion into an organic phase where it can participate in a reaction with an organic substrate. This allows reactions between reagents in immiscible phases to occur at a much faster rate.
Potential in Drug Development and Delivery
While specific applications of dicyclohexano-24-crown-8 in marketed drug products are not widely documented, the broader class of crown ethers holds significant potential in pharmaceutical sciences:
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Drug Solubilization and Formulation: The ability to form host-guest complexes can be exploited to increase the solubility of poorly water-soluble drugs. By encapsulating a charged drug molecule or a counterion, the overall solubility of the drug formulation can be improved.
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Targeted Drug Delivery: Functionalized crown ethers can be incorporated into larger drug delivery systems, such as nanoparticles or liposomes[9]. These systems could be designed to target specific cells or tissues by recognizing and binding to certain ionic species present on the cell surface.
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Ion Channel Mimicry: The structure of crown ethers, with their central cavity, has led to research into their potential to act as synthetic ion channels, facilitating the transport of ions across biological membranes. This could have therapeutic implications for diseases related to ion channel dysfunction.
The biocompatibility and toxicity of crown ethers are important considerations for their use in drug delivery. While some crown ethers have shown a degree of toxicity, derivatization and incorporation into larger polymeric systems can mitigate these effects. Further research is needed to fully explore the potential of dicyclohexano-24-crown-8 in pharmaceutical applications.
Conclusion
Dicyclohexano-24-crown-8 stands out as a macrocyclic compound with a rich stereochemistry and a remarkable affinity for specific cations. Its synthesis, while requiring a multi-step process, is well-established, and its purification, though challenging, allows for the isolation of specific isomers. The ability to selectively bind and transport ions underpins its utility in ion separation, sensing, and catalysis. While its direct application in drug development is still an emerging area, the fundamental principles of host-guest chemistry that govern its behavior offer exciting possibilities for the design of novel drug delivery systems and therapeutic agents. This guide has provided a detailed technical overview of dicyclohexano-24-crown-8, offering a solid foundation for researchers and scientists seeking to harness the unique properties of this versatile molecule.
References
- Ganjali, M. R., Daftari, A., & Norouzi, P. (2004). PVC-based dicyclohexano-24-crown-8 as Cd(II) selective sensor. Analytical Letters, 37(7), 1437-1449.
- Pedersen, C. J. (1972). Dicyclohexyl-18-crown-6 Polyether. Organic Syntheses, 52, 66.
-
Zhou, R., Tang, K., Sun, R. W. Y., & Leung, K. C. F. (2020).[10]Crown-8-modified carbon nanotubes for templating metal deposition and active materials for pseudocapacitors. Dalton Transactions, 49(44), 15769-15777.
- Dadmehr, M., Hosseini, M., & Hosseini-Kharat, M. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 225-236.
- Sigma-Aldrich. (n.d.). Dibenzo-24-crown-8.
- Chemistry LibreTexts. (2023, August 29).
- ChemicalBook. (n.d.). Dicyclohexano-24-crown-8(17455-23-1) MS spectrum.
- Mass Spectrometry Blog. (n.d.).
-
Coutrot, F., Romuald, C., & Busseron, E. (2011). Synthesis of triazolium-based mono- and tris-branched[8]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Organic & Biomolecular Chemistry, 9(17), 6013-6024.
- Shchukin, E. D., Vidrits, A. M., & Pertsov, A. V. (2013). Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Russian Journal of General Chemistry, 83(5), 944-950.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- French Patent No. EP0433178A1. (1991). Method for the separation of isomers of a crown ether, allowing specially the recuperation of pure isomers cis-syn-cis of dicyclohexyl 18-crown 6-DCH18C6.
- PubChem. (n.d.). Tetracosahydrodibenz(b,n)(1,4,7,10,13,16,19,22)octaoxacyclotetracosin.
- Santa Cruz Biotechnology. (n.d.). Dicyclohexano-24-crown-8.
- Jain, N. K. (2008).
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (2023).
- Smith, B. C. (2018).
- Sigma-Aldrich. (n.d.). Crown ether/Dibenzo-24-crown-8 for synthesis.
- Rounaghi, G. H., Khazaeli, E., & Mohajeri, A. (2006). 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures. Bulletin of the Korean Chemical Society, 27(8), 1167-1172.
- Wang, W., Li, J., & Wang, Y. (2021). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Frontiers in Pharmacology, 12, 761079.
- Gupta, V. K., Singh, A. K., & Gupta, B. (2007). PVC-based dicyclohexano-18-crown-6 sensor for La(III) ions. Analytica Chimica Acta, 590(1), 76-82.
- ChemComplete. (2020, December 17).
- Stoltz, B. M., et al. (n.d.).
- Cole-Parmer. (n.d.). Ion Selective Electrodes.
- Reddit. (2020, December 5). Cis/trans vs. E/Z vs. syn/anti?. r/chemhelp.
- Ganin, E. V., Makarov, V. F., & Luk'yanenko, N. G. (2013). Isolation and separation of cis-syn-cis and cis-anti-cis diastereomers of dicyclohexano-18-crown-6 complexes with organic NH-acids. Russian Journal of General Chemistry, 83(5), 951-954.
- PubChem. (n.d.). Dibenzo-24-crown-8.
- ChemicalBook. (n.d.). CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum.
- NIST. (n.d.). Dicyclohexano-18-crown-6.
- ResearchGate. (n.d.). Structure of dibenzo-24-crown-8-ether.
- Lamprou, D. A., & Urquhart, A. J. (2022). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Pharmaceutics, 14(3), 590.
- Vagrali, J. S., & Banga, A. K. (2024). Long-acting transdermal drug delivery formulations: Current developments and innovative pharmaceutical approaches. Advanced Drug Delivery Reviews, 205, 115326.
- ResearchGate. (n.d.). High resolution FTIR spectra and analysis of the 4 + 8 combination band and of the 24 + 8 - 4 hot band of CH2 35Cl2.
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dicyclohexano-24-crown-8(17455-23-1) MS spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. PVC-based membranes of dicyclohexano-24-crown-8 as Cd(II) selective sensor | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
